- Use of phosphonium salts in coupling reactions and process for their manufacture, World Intellectual Property Organization, , ,

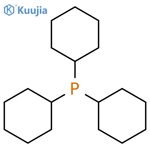

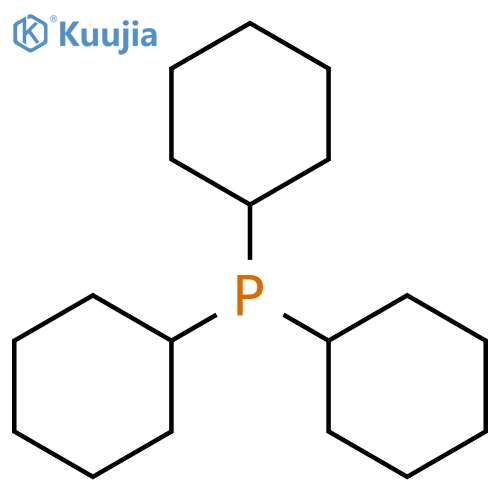

Cas no 2622-14-2 (Tricyclohexylphosphine)

Tricyclohexylphosphine 化学的及び物理的性質

名前と識別子

-

- PHOSPHORUS TRICYCLOHEXYL

- TCHP

- TRICYCLOHEXYL-PHOSPHANE

- tricyclohexyl-phosphin

- Tricyclohexylphosphine, technical grade

- Tricyclohexyl phosphine

- Tricyclohexyl Phosph

- tricyclohexylphosphane

- Tricyclohexylphosphine, 1.0 M solution in THF, SpcSeal

- bistricyclohexylphosphine

- Phosphine,tricyclohexyl

- tricyclohexylphosphan

- Tricyclohexylphosphine solution

- Tricyclohexylphosphine, 1M solution in toluene, AcroSeal

- Tricyclohexylphosphine

- triscyclohexylphosphine

- P(Cy)3

- PCy3

- NSC 158657

- Phosphine,tricyclohexyl-

- Tricyclohexylphosphine

- tricyclohexylphosphine)

- tricyclohexyl phospine

- T1165

- triscyclohexylphospine

- J-525065

- Tricyclohexylphosphine, dissolved in toluene (20% concentration)

- FT-0634408

- F0001-2552

- Phosphine, tricyclohexyl-

- J-016328

- EINECS 220-069-2

- DTXSID9062562

- BCP22580

- A25286

- NSC158657

- tri-(cyclohexyl)phosphine

- AS-58394

- Tricyclohexyl Phosphine (90per cent)

- NSC-158657

- (Cy)3P

- tricydohexyl phosphine

- CS-0020124

- tricyclohexyl-phosphine

- SCHEMBL26953

- BP-10825

- tri-cyclohexyl-phosphine

- 10.14272/WLPUWLXVBWGYMZ-UHFFFAOYSA-N.1

- AMY11744

- AKOS015840835

- Piperazine-1-carboxylic acid TERT-Butyl ester;PIBOC;N-(T-BOC)Piperazine;N-T-Butoxycarbonylpiperazine

- 34HJS55VCG

- tricyclohexyl-phospine

- tri(cyclohexyl)phosphine

- Cy3P

- P(cHex)3

- tricylcohexylphosphine

- NS00028057

- MFCD00003853

- tricyclohexylphoshine

- Tri(cyclohexyl)-phosphine

- 2622-14-2

- doi:10.14272/WLPUWLXVBWGYMZ-UHFFFAOYSA-N.1

- tricyclohexylphospine

- tri cyclo hexyl phosphine

- tricyclohexylphophine

- tri-cyclohexyl phosphine

- Tricyclohexyl Phosphine (90%)

- EN300-67378

- Q10860579

- C18H33P

- P(c-Hex)3

- tricyclo-hexylphosphine

- tris(cyclohexyl)phosphine

- UNII-34HJS55VCG

- Tricyclohexylphosphine, 99%

- DTXCID8037469

- DB-009857

- Phosphine, tricyclohexyl

- NSC 158657; Tricyclohexylphosphine

-

- MDL: MFCD00003853

- インチ: InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2

- InChIKey: WLPUWLXVBWGYMZ-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

計算された属性

- せいみつぶんしりょう: 280.231988g/mol

- ひょうめんでんか: 0

- XLogP3: 5.4

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 回転可能化学結合数: 3

- どういたいしつりょう: 280.231988g/mol

- 単一同位体質量: 280.231988g/mol

- 水素結合トポロジー分子極性表面積: 0Ų

- 重原子数: 19

- 複雑さ: 202

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 0.901 g/mL at 25 °C

- ゆうかいてん: 81-83 °C (lit.)

- ふってん: 383.4℃ at 760 mmHg

- フラッシュポイント: 華氏温度:39.2°f

摂氏度:4°c - すいようせい: Soluble in most organic solvents. Insoluble in water.

- PSA: 13.59000

- LogP: 6.46640

- かんど: Air Sensitive

- じょうきあつ: No data available

- ようかいせい: 使用できません

- 濃度: 1 M in toluene

Tricyclohexylphosphine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 2056 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37-S62-S37/39-S36-S33-S29-S16

-

危険物標識:

- 包装等級:III

- ちょぞうじょうけん:−20°C

- 危険レベル:3

- 包装グループ:III

- セキュリティ用語:S26;S37/39

- 包装カテゴリ:III

- リスク用語:R22; R36/37/38

- TSCA:Yes

Tricyclohexylphosphine 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Tricyclohexylphosphine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-67378-2.5g |

tricyclohexylphosphane |

2622-14-2 | 92% | 2.5g |

$36.0 | 2023-07-09 | |

| Enamine | EN300-67378-0.25g |

tricyclohexylphosphane |

2622-14-2 | 92% | 0.25g |

$19.0 | 2023-07-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03690-1g |

Tricyclohexylphosphine |

2622-14-2 | 97% | 1g |

0.00 | 2021-07-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03690-25g |

Tricyclohexylphosphine |

2622-14-2 | 97% | 25g |

¥195 | 2023-09-15 | |

| Chemenu | CM219892-100g |

tricyclohexylphosphane |

2622-14-2 | 98% | 100g |

$77 | 2022-06-11 | |

| Enamine | EN300-67378-5.0g |

tricyclohexylphosphane |

2622-14-2 | 92% | 5.0g |

$43.0 | 2023-07-09 | |

| Enamine | EN300-67378-25.0g |

tricyclohexylphosphane |

2622-14-2 | 92% | 25.0g |

$101.0 | 2023-07-09 | |

| Ambeed | A583295-1g |

Tricyclohexylphosphine |

2622-14-2 | 97% | 1g |

$5.0 | 2023-05-21 | |

| BAI LING WEI Technology Co., Ltd. | 128983-5G |

Tricyclohexylphosphine, 97% |

2622-14-2 | 97% | 5G |

¥ 798 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819825-25g |

Tricyclohexyl phosphine |

2622-14-2 | 96% | 25g |

¥216.00 | 2022-09-28 |

Tricyclohexylphosphine 合成方法

ごうせいかいろ 1

Tricyclohexylphosphine Raw materials

Tricyclohexylphosphine Preparation Products

Tricyclohexylphosphine サプライヤー

Tricyclohexylphosphine 関連文献

-

Alastair L. Travis,Samantha C. Binding,Hasna Zaher,Thomas A. Q. Arnold,Jean-Charles Buffet,Dermot O'Hare Dalton Trans. 2013 42 2431

-

2. Synthesis, spectroscopic characterization, and structural systematics of new triorganophosphinecopper(I) poly(pyrazol-1-yl)borate complexesMaura Pellei,Claudio Pettinari,Carlo Santini,Brian W. Skelton,Neil Somers,Allan H. White J. Chem. Soc. Dalton Trans. 2000 3416

-

Jian-Ping Tan,Yuan Chen,Xiaoyu Ren,Yumeng Guo,Bing Yi,Hongkui Zhang,Guowei Gao,Tianli Wang Org. Chem. Front. 2022 9 156

-

Lukas J. Goo?en,Keya Ghosh Chem. Commun. 2002 836

-

5. Highly diastereoselective entry to chiral oxindole-based β-amino boronic acids and spiro derivativesMarco Manenti,Stefano Gazzotti,Leonardo Lo Presti,Giorgio Molteni,Alessandra Silvani Org. Biomol. Chem. 2021 19 7211

-

6. Highly diastereoselective entry to chiral oxindole-based β-amino boronic acids and spiro derivativesMarco Manenti,Stefano Gazzotti,Leonardo Lo Presti,Giorgio Molteni,Alessandra Silvani Org. Biomol. Chem. 2021 19 7211

-

7. Cyclotrimerization of alkynes with [60]fullerene in the presence of tricyclohexylphosphineKou-Fu Liou,Chien-Hong Cheng J. Chem. Soc. Chem. Commun. 1995 1603

-

8. Bridged poly(1-imidazolyl)borate silver(I) complexes containing tertiary mono(phosphine) ligands. The first structurally authenticated bis(imidazolyl)borate metal complexEffendy,Giancarlo Gioia Lobbia,Maura Pellei,Claudio Pettinari,Carlo Santini,Brian W. Skelton,Allan H. White J. Chem. Soc. Dalton Trans. 2001 528

-

Luning Tang,Hai Huang,Yang Xi,Guangke He,Hongjun Zhu Org. Biomol. Chem. 2017 15 2923

-

L. Chen,K. Wang,S. M. Mahmoud,Y. Li,H. Huang,W. Huang,J. Xu,C. Dun,D. Carroll,A. Pietrangelo Polym. Chem. 2015 6 7533

Tricyclohexylphosphineに関する追加情報

Recent Advances in Tricyclohexylphosphine (CAS 2622-14-2) Research and Applications in Chemical Biology and Medicine

Tricyclohexylphosphine (CAS 2622-14-2) is a tertiary phosphine compound widely used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and polymerization processes. Recent studies have highlighted its growing importance in chemical biology and pharmaceutical research due to its unique steric and electronic properties. This research brief synthesizes the latest findings on Tricyclohexylphosphine, focusing on its applications in drug discovery, materials science, and catalytic transformations.

A 2023 study published in the Journal of the American Chemical Society demonstrated the efficacy of Tricyclohexylphosphine as a stabilizing ligand for palladium nanoparticles in Suzuki-Miyaura cross-coupling reactions. The research revealed that the bulky cyclohexyl groups enhance catalytic activity by preventing nanoparticle aggregation, achieving turnover numbers (TONs) exceeding 10,000 for aryl-aryl bond formation. This advancement has significant implications for the scalable synthesis of biaryl compounds, a common motif in pharmaceutical intermediates.

In medicinal chemistry applications, researchers at Scripps Research Institute recently reported (Nature Chemistry, 2024) the use of Tricyclohexylphosphine-gold(I) complexes as potent inhibitors of thioredoxin reductase, an important target in cancer therapy. The electron-rich nature of the phosphine ligand was found to modulate the redox potential of the gold center, leading to selective inhibition of cancer cell proliferation with IC50 values in the nanomolar range against several solid tumor cell lines.

Material science investigations have uncovered novel applications of Tricyclohexylphosphine in the development of organic electronic materials. A breakthrough study in Advanced Materials (2023) described its use as an additive in perovskite solar cells, where it passivates surface defects and improves charge carrier mobility, resulting in power conversion efficiencies exceeding 23%. The compound's ability to coordinate with lead ions while maintaining solution processability makes it particularly valuable for next-generation photovoltaic devices.

From a synthetic chemistry perspective, recent mechanistic studies (ACS Catalysis, 2024) have provided new insights into the role of Tricyclohexylphosphine in nickel-catalyzed C-O bond activation. Kinetic and spectroscopic evidence suggests that the ligand's cone angle (170°) facilitates oxidative addition while preventing unwanted β-hydride elimination, enabling efficient transformations of challenging substrates like aryl ethers under mild conditions.

Ongoing research continues to explore the potential of Tricyclohexylphosphine derivatives. A notable development is the design of water-soluble analogs through sulfonation of the cyclohexyl rings (Chemical Communications, 2023), which maintain the beneficial steric properties while enabling homogeneous catalysis in aqueous media. This innovation addresses a longstanding challenge in green chemistry applications.

In conclusion, recent advancements have significantly expanded the utility of Tricyclohexylphosphine (2622-14-2) beyond its traditional role in organic synthesis. Its applications now span targeted therapeutics, renewable energy materials, and sustainable catalytic processes. Future research directions likely include further exploration of its biological activity and the development of chiral derivatives for asymmetric synthesis.

2622-14-2 (Tricyclohexylphosphine) 関連製品

- 829-84-5(DICYCLOHEXYLPHOSPHINE)

- 3115-66-0(Tetra-N-butylphosphoniumiodide)

- 2622-14-2(Tricyclohexylphosphine)

- 436865-11-1(Di-tert-butyl(cyclohexyl)phosphine)

- 6476-36-4(Triisopropylphosphine)

- 65038-36-0(Phosphine,1,1'-(1,4-butanediyl)bis[1,1-dicyclohexyl-)

- 93634-87-8(tert-Butyldicyclohexylphosphine)

- 121240-56-0(Tetrabutylphosphonium hydrogendifluoride)

- 29934-17-6(Dichlorobis(tricyclohexylphosphine)palladium(II))

- 7650-88-6(Tricyclopentylphosphine)